molecular formula C8H6BrNO4 B2795322 4-Bromo-3-methyl-5-nitrobenzoic acid CAS No. 408533-82-4

4-Bromo-3-methyl-5-nitrobenzoic acid

Cat. No.: B2795322
CAS No.: 408533-82-4
M. Wt: 260.043
InChI Key: WYNYRBQJISZOGZ-UHFFFAOYSA-N
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Description

4-Bromo-3-methyl-5-nitrobenzoic acid is a useful research compound. Its molecular formula is C8H6BrNO4 and its molecular weight is 260.043. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

4-Bromo-3-methyl-5-nitrobenzoic acid plays a crucial role in organic synthesis, serving as a precursor or intermediate in the formation of complex molecules. For instance, it's involved in the synthesis of 3-Methyl-4-nitrobenzoic acid via catalytic oxidation, where the presence of sodium bromide as a co-catalyst significantly enhances yield. This process demonstrates the compound's utility in optimizing reaction conditions and improving efficiency in chemical syntheses (Yueqin Cai & Qiu Shui, 2005).

Crystal Engineering and Material Science

In crystal engineering, the compound is used to explore hydrogen bonds and halogen bonds' roles in forming molecular tapes and complex structures. For example, research on molecular tapes mediated via strong O–H⋯N hydrogen bonds and weak C–I⋯O interactions in complexes showcases the compound's application in designing new crystalline materials with specific properties (B. K. Saha, A. Nangia, & M. Jaskólski, 2005).

Analytical Chemistry

This compound is also significant in analytical chemistry, where its stability and reactivity under various conditions are studied. For example, stability-indicating HPLC-UV methods for determining this compound highlight its reactivity and the formation of degradation products under specific conditions. Such studies are crucial for understanding the compound's behavior in different environments and developing appropriate analytical techniques for its detection and quantification (Maria Betânia de Freitas et al., 2014).

Magnetic and Physical Properties

The magnetic and physical properties of materials derived from this compound are of interest in material science and physical chemistry. Research into lanthanide coordination complexes involving this compound has led to the synthesis of novel one-dimensional structures with unique magnetic behaviors. Such studies contribute to the development of materials with potential applications in data storage, sensors, and other technologies (Jumei Tian et al., 2013).

Properties

IUPAC Name

4-bromo-3-methyl-5-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNO4/c1-4-2-5(8(11)12)3-6(7(4)9)10(13)14/h2-3H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYNYRBQJISZOGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Br)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

4-Bromo-5-methyl-3-nitrobenzoic acid methyl ester ((Example 294: step a (11.6 g, 42.3 mmol) was dissolved in MeOH (400 mL) at rt and 2N NaOH (43 mL) was added dropwise over 30 min via addition funnel. The solution was stirred for 12 hr during which, precipitate appeared, and sm disappeared (TLC shows only baseline spot in 30% EtOAc). The pH was adjusted to ˜2 with conc HCl and the methanol was removed in vacuo. EtOAc (300 mL) was added to the aqueous slurry and the layers were separated. The aqueous layer was extracted with EtOAc (2×50 mL) and then discarded. TLC analysis of the combined organic extracts showed two products (40% EtOAc in Hexanes, 4% AcOH). The combined organic extracts were washed with a 3:1 solution of 0.5N NaH2PO4/0.5N NaOAc (˜30×50 mL portions) until removal of the o-nitrobenzoic acid (lower spot on TLC, 40% EtOAc in Hex, 4% AcOH) was complete. The organic layer was then washed with brine and dried over sodium sulfate. Concentration of the solution yielded 5.4 g (47%) of a white solid. 1H NMR (CD3OD) δ 8.10 (m, 2H), 2.54 (s, 3H).
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400 mL
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43 mL
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47%

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